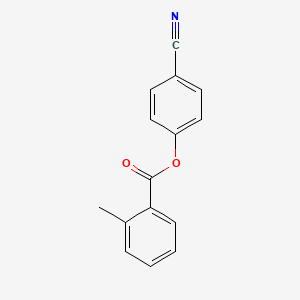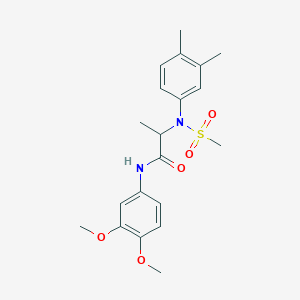![molecular formula C28H31N5O3 B4192069 1-(4-methylbenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4192069.png)
1-(4-methylbenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine
Vue d'ensemble
Description
1-(4-methylbenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine is a chemical compound that has been widely studied in scientific research. It is commonly used in the field of medicinal chemistry to investigate its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(4-methylbenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine involves its interaction with various molecular targets in the body. The compound has been shown to bind to and inhibit the activity of enzymes such as monoamine oxidase and histone deacetylases, which play a role in the regulation of neurotransmitters and gene expression, respectively. Additionally, the compound has been found to modulate the activity of various receptors in the brain, such as serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methylbenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine are diverse and depend on the specific molecular targets that it interacts with. The compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain, which can affect mood and behavior. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, the compound has been shown to have anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-methylbenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine in lab experiments is its diverse range of molecular targets, which allows for the investigation of its potential therapeutic applications for various diseases. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using the compound in lab experiments is its potential toxicity, which can affect the accuracy and reliability of the results obtained.
Orientations Futures
There are several future directions for the research of 1-(4-methylbenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective effects by inhibiting the activity of enzymes such as monoamine oxidase and histone deacetylases, which are involved in the regulation of neuronal function. Another potential direction is the investigation of the compound's potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, the compound's potential as an anticancer agent could be further explored by investigating its effects on different types of cancer cells and its potential as a combination therapy with other anticancer agents.
Applications De Recherche Scientifique
1-(4-methylbenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications. It has been investigated as a potential treatment for various diseases such as cancer, depression, anxiety, and schizophrenia. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. Additionally, the compound has been studied for its potential as an antipsychotic agent by blocking dopamine receptors in the brain.
Propriétés
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-(4-phenylpiperazin-1-yl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3/c1-22-7-9-23(10-8-22)28(34)32-19-15-30(16-20-32)25-11-12-26(33(35)36)27(21-25)31-17-13-29(14-18-31)24-5-3-2-4-6-24/h2-12,21H,13-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDFWZYTDVDDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl){4-[4-nitro-3-(4-phenylpiperazin-1-yl)phenyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191988.png)
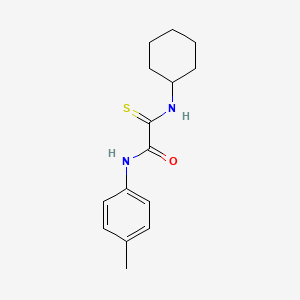
amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4191998.png)
![4-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4192004.png)
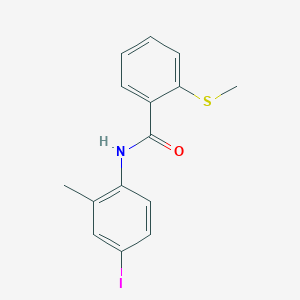
![3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4192021.png)
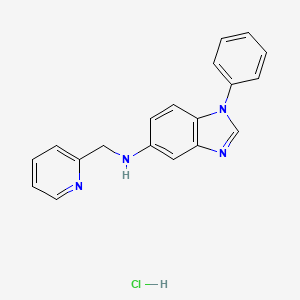
![3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4192028.png)
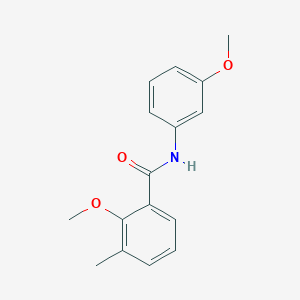
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B4192040.png)

![4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192049.png)
